2-(1,3-Dithian-2-yl)pyridine
Description
Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry in Organic Synthesis
The chemistry of 1,3-dithianes, a class of sulfur-containing heterocyclic compounds, was propelled to the forefront of organic synthesis by the pioneering work of E.J. Corey and Dieter Seebach in the 1960s. synarchive.comwikipedia.org Their research introduced the concept of "umpolung," a German term for polarity inversion, which fundamentally changed how chemists approached the synthesis of carbonyl compounds. numberanalytics.comwikipedia.org
Ordinarily, the carbon atom of a carbonyl group is electrophilic, meaning it reacts with nucleophiles. By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes acidic and can be removed by a strong base like n-butyllithium to form a stabilized carbanion. organic-chemistry.orgjk-sci.com This carbanion, known as a lithiated dithiane, acts as a nucleophilic acyl anion equivalent. wikipedia.orgnih.gov This inversion of reactivity allows for the formation of carbon-carbon bonds with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. jk-sci.com This powerful strategy, now known as the Corey-Seebach reaction, provides access to products like α-hydroxy ketones and 1,2-diketones that are not readily synthesized through traditional methods. organic-chemistry.orgjk-sci.com
The 1,3-dithiane group is stable under both acidic and basic conditions, making it an excellent protecting group for aldehydes during multi-step syntheses. organic-chemistry.orgasianpubs.org The regeneration of the carbonyl group, a process called deprotection, can be achieved using various reagents, often involving mercury(II) salts, although milder, metal-free methods have also been developed. mdpi.comchemrxiv.org The versatility and reliability of dithiane chemistry have cemented its role as a cornerstone of modern organic synthesis, widely applied in the construction of complex natural products. acs.orgresearchgate.net
Significance of Pyridine (B92270) Scaffolds as Privileged Structures
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds and functional materials. researchgate.net In medicinal chemistry, it is considered a "privileged structure" because its framework is consistently found in molecules with diverse and significant pharmacological properties. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility, permeability, and ability to bind to biological targets. rsc.orgfrontiersin.org
Rationale for Academic Investigation of 2-(1,3-Dithian-2-yl)pyridine
The academic interest in this compound stems directly from the combination of the unique reactivity of the 1,3-dithiane group and the biological importance of the pyridine scaffold. This compound effectively serves as a masked version of 2-formylpyridine, an important synthetic precursor. The dithiane moiety allows the otherwise electrophilic aldehyde carbon to function as a nucleophile after lithiation. wikipedia.orgwikipedia.org
This "umpolung" strategy is particularly valuable for the synthesis of 2-substituted pyridines. Direct functionalization of the pyridine ring can sometimes be challenging or lead to mixtures of isomers. By using this compound, chemists can introduce a wide variety of substituents at the 2-position with high precision. The lithiated intermediate of this compound can react with a range of electrophiles to create new carbon-carbon bonds. jk-sci.comacs.org Subsequent deprotection of the dithiane reveals a ketone or, if the starting material was an aldehyde, regenerates the formyl group, leading to complex pyridine derivatives. mdpi.comtandfonline.com This controlled, stepwise approach is crucial for building the intricate molecular architectures required for modern drug discovery and materials science. nih.govnih.gov
Scope and Foundational Concepts Guiding Research on this compound
Research involving this compound is primarily focused on its application as a versatile synthetic intermediate. The foundational concepts guiding this research are rooted in the principles of retrosynthetic analysis and the strategic use of protecting groups and polarity inversion.
Key areas of investigation include:
Synthesis of Substituted Pyridines: A major focus is the use of the lithiated form of this compound to react with various electrophiles. This allows for the synthesis of a wide array of 2-acylpyridines and related structures, which are valuable precursors for more complex molecules. acs.orgmdpi.com For instance, a three-component coupling reaction using a dithiane anion, an α,β-unsaturated carbonyl, and an imine has been developed for the regiocontrolled synthesis of polysubstituted pyridines. nih.govnih.gov
Natural Product Synthesis: The controlled bond formation enabled by dithiane chemistry is highly applicable to the total synthesis of complex natural products that contain a substituted pyridine core. acs.orguwindsor.ca The dianion of 2-(1,3-dithian-2-yl)indole, a related structure, has been instrumental in synthesizing various Strychnos alkaloids. uwindsor.ca
Development of New Synthetic Methods: Researchers continue to explore new reactions and applications for this compound and its derivatives. This includes optimizing lithiation conditions, exploring new deprotection protocols that are milder and more efficient, and expanding the range of electrophiles that can be used. oup.comsemanticscholar.orgresearchgate.net
The study of this compound is a clear example of how fundamental concepts in organic chemistry, such as umpolung and the use of privileged structures, drive the development of powerful tools for the synthesis of functional molecules.
Data Tables
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
|---|---|---|---|---|
| 1,3-Dithiane | C₄H₈S₂ | 120.23 | Colorless solid | 505-23-7 wikipedia.org |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid | 110-86-1 |
| 2-Formylpyridine | C₆H₅NO | 107.11 | Yellowish liquid | 1121-60-4 |
Table 2: Common Reactions and Reagents
| Reaction Type | Key Reagent(s) | Purpose |
|---|---|---|
| Dithiane Formation | 1,3-Propanedithiol (B87085), Lewis acid | Protection of aldehydes/ketones. nih.gov |
| Lithiation (Corey-Seebach) | n-Butyllithium (n-BuLi) | Generation of a nucleophilic acyl anion. organic-chemistry.org |
| Alkylation | Alkyl halides, epoxides, etc. | Carbon-carbon bond formation. jk-sci.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |
InChI Key |
TXPFNZZSEXQEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 1,3 Dithian 2 Yl Pyridine and Its Derivatives
Approaches to the Core 2-(1,3-Dithian-2-yl)pyridine Structure
The fundamental structure of this compound is typically assembled by connecting the pyridine (B92270) and dithiane fragments. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on either ring system.
The most direct and common method for synthesizing this compound involves the use of a pyridine precursor, specifically pyridine-2-carbaldehyde. wikipedia.orgnih.gov This approach treats the pyridine ring as the foundational component to which the dithiane ring is appended.
The core reaction is the thioacetalization of pyridine-2-carbaldehyde with 1,3-propanedithiol (B87085). prepchem.comscribd.com This reaction is typically catalyzed by an acid. A common procedure involves reacting pyridine-2-carboxaldehyde with propane-1,3-dithiol in the presence of para-toluenesulphonic acid in a solvent like 1,2-dichloroethane. prepchem.com Alternative reagents and catalysts can also be employed to facilitate this transformation. For instance, electron-poor aldehydes such as 2-pyridinecarboxaldehyde (B72084) have been shown to react smoothly to form the desired thioacetal. acs.org The general mechanism involves the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by the sulfur atoms of 1,3-propanedithiol and subsequent dehydration to form the stable six-membered dithiane ring.
Table 1: Synthesis of this compound from Pyridine-2-carbaldehyde
| Precursors | Catalyst/Reagents | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxaldehyde, Propane-1,3-dithiol | para-Toluenesulphonic acid | 1,2-Dichloroethane | 2-(Pyrid-2-yl)-1,3-dithiane | prepchem.com |
| Pyridine-2-carboxaldehyde | BF₃SMe₂ | Not specified | 2-(Bis(methylthio)methyl)pyridine (related acyclic thioacetal) | acs.org |
A less common, yet synthetically valuable, approach involves constructing the pyridine ring onto a pre-existing 1,3-dithiane-containing molecule. This retrosynthetic disconnection is particularly useful for creating highly substituted pyridine derivatives that might be difficult to access through functionalization of a pre-formed pyridine ring.
One such strategy involves the use of ketene (B1206846) dithioacetals, which can be derived from 1,3-dithiane (B146892). For example, polysubstituted pyridine derivatives can be synthesized through the reaction of a ketene dithioacetal with various active methylene (B1212753) compounds in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This method allows for the construction of the pyridine ring while already having the dithiane functionality in place, offering a convergent route to complex target molecules.
Efficiency in synthetic chemistry is often enhanced by multicomponent and one-pot reactions, which combine several reaction steps into a single operation without isolating intermediates. Such strategies have been developed for the synthesis of substituted pyridines and can be adapted for the construction of this compound derivatives.
A facile one-pot synthesis of substituted pyridines can be achieved via a multicomponent reaction of readily available 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol. researchgate.net By choosing a starting material that incorporates a dithiane moiety, this approach could directly generate a complex derivative of this compound. For example, a reaction of a ketene dithioacetal with active methylene compounds demonstrates a facile one-pot reaction that proceeds under economical conditions. researchgate.net These integrated sequences are highly desirable as they reduce waste, save time, and can provide rapid access to libraries of related compounds.
Functionalization and Derivatization of this compound Frameworks
Once the core structure of this compound is assembled, its chemical reactivity can be harnessed to introduce a wide range of functional groups at specific positions. Derivatization can occur either at the dithiane ring or the pyridine ring.
The most significant feature of the 1,3-dithiane group is its ability to undergo "umpolung" or polarity inversion. ddugu.ac.in The C-2 proton of the dithiane ring in this compound is acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures. prepchem.comresearchgate.net This deprotonation generates a stabilized carbanion, 2-lithio-2-(pyridin-2-yl)-1,3-dithiane, which is a potent nucleophile. prepchem.comevitachem.com
This nucleophilic intermediate readily reacts with a wide array of electrophiles, allowing for the regioselective formation of a new carbon-carbon bond at the C-2 position of the dithiane ring. scribd.comresearchgate.netsemanticscholar.org This classic Corey-Seebach reaction provides a powerful tool for creating a diverse set of derivatives. After the reaction with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group, effectively converting the original pyridine-2-carbaldehyde into a ketone. ddugu.ac.in
Table 2: Functionalization at the Dithiane C-2 Position via 2-Lithio-2-(pyridin-2-yl)-1,3-dithiane
| Electrophile | Reagents/Conditions | Product after Reaction with Lithiated Intermediate | Reference |
|---|---|---|---|
| Carbon disulfide (CS₂), then Methyl iodide (CH₃I) | 1) n-BuLi, THF/HMPA, -60°C; 2) CS₂; 3) CH₃I | Methyl 2-(pyrid-2-yl)-1,3-dithiane-2-carbodithioate | prepchem.com |
| Alkyl halides (e.g., R-X) | 1) n-BuLi, THF; 2) R-X | 2-Alkyl-2-(pyridin-2-yl)-1,3-dithiane | ddugu.ac.in |
| Epoxides | 1) n-BuLi, THF; 2) Epoxide | β-Hydroxy dithiane adduct | scribd.comddugu.ac.in |
| Aldehydes/Ketones (e.g., R₂C=O) | 1) n-BuLi, THF; 2) R₂C=O | α-Hydroxy dithiane adduct | scribd.comddugu.ac.in |
| Carbon dioxide (CO₂) | 1) n-BuLi, THF; 2) CO₂ (solid) | 2-Carboxy-2-(pyridin-2-yl)-1,3-dithiane | scribd.com |
Functionalizing the pyridine ring of this compound presents a different set of challenges. The pyridine ring is inherently electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. beilstein-journals.org Furthermore, the directing effects of the ring nitrogen and the C-2 dithianyl substituent must be considered.
Transition-metal-free strategies often rely on the activation of the pyridine ring or direct deprotonation. jiaolei.group While direct deprotonation of pyridine with reagents like n-butyllithium typically occurs at the C-2 position adjacent to the nitrogen, this position is already occupied in the target molecule. An alternative approach is the use of different organometallic bases to achieve functionalization at other positions. For instance, the use of n-butylsodium has been shown to favor the generation of 4-sodiopyridine over the more traditional 2-metalated product, opening a pathway for undirected C-4 functionalization. chemrxiv.org This strategy could potentially be applied to introduce substituents at the C-4 position of the pyridine ring in this compound.
Transition-metal catalysis offers another powerful avenue for the selective C–H functionalization of pyridine rings. beilstein-journals.orgrsc.org Rhodium(III)-catalyzed C–H activation, for example, has been used for the alkenylation of related N-heterocyclic systems. rsc.org Such methods could potentially be adapted to introduce alkenyl or aryl groups at specific positions on the pyridine ring of this compound, provided that the dithiane moiety is stable under the reaction conditions. These advanced methods provide pathways to derivatives that are inaccessible through classical approaches.
Modifications at the Pyridine Nitrogen Atom
Modifications at the nitrogen atom of the pyridine ring in this compound can be used to alter the electronic properties of the molecule, introduce new functionalities, or generate precursors for further transformations. Key modifications include N-oxidation and N-alkylation to form pyridinium (B92312) salts.
The oxidation of the pyridine nitrogen to form a pyridine-N-oxide introduces a reactive site that can facilitate further functionalization of the pyridine ring. The synthesis of pyridine-N-oxides is typically achieved using peroxy acids, such as peroxybenzoic acid or peracetic acid. google.com For this compound, this transformation would yield this compound N-oxide. This N-oxide can then serve as a precursor for various reactions. For instance, treatment with phosphorus oxychloride can lead to the introduction of a chlorine atom at the 2- or 4-position of the pyridine ring. google.com Furthermore, pyridine N-oxides can be used as oxidizing agents in certain synthetic transformations. beilstein-journals.org
The general reaction for the N-oxidation of a pyridine derivative is shown below:
This compound + Oxidant (e.g., m-CPBA) → this compound N-oxide
This modification is crucial for expanding the synthetic utility of the parent compound, enabling access to a wider range of substituted pyridine derivatives.
The quaternization of the pyridine nitrogen atom involves the reaction of the pyridine with an alkylating agent, such as an alkyl halide, to form a pyridinium salt. researchgate.net This process enhances the electron-withdrawing nature of the pyridine ring and can be a key step in the synthesis of more complex molecules. researchgate.netajchem-b.com For this compound, N-alkylation would result in the formation of an N-alkyl-2-(1,3-dithian-2-yl)pyridinium salt.
The quaternization reaction can be influenced by steric factors. For instance, in molecules containing multiple nitrogen heterocycles, the site of quaternization can be directed by the steric environment around the nitrogen atoms. rsc.org In the case of 2-(2-pyridyl) substituted heterocycles, steric hindrance can sometimes direct alkylation away from the pyridine nitrogen if a more accessible nitrogen is present. rsc.org However, for this compound itself, the pyridine nitrogen is the primary site for alkylation. These pyridinium salts can be utilized in various applications, including as precursors for the generation of N-ylides for cycloaddition reactions or in the synthesis of biologically active compounds. ajchem-b.comrsc.org
| Reagent/Condition | Product Type | Potential Application |
| Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide | Precursor for ring functionalization |
| Alkyl Halides (e.g., CH₃I) | N-Alkyl Pyridinium Salt | Synthesis of N-ylides, ionic liquids |
| Acyl Halides | N-Acyl Pyridinium Salt | Activated species for nucleophilic attack |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to synthesize chiral derivatives of this compound is of high interest for applications in asymmetric synthesis and medicinal chemistry. Chirality can be introduced at the C2 position of the dithiane ring or at a substituent attached to it.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. researchgate.netbeilstein-journals.org In the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to either the pyridine or the dithiane precursor.
For example, a chiral auxiliary could be used to direct the alkylation of the 2-lithio-1,3-dithiane intermediate. By using a chiral substrate, such as a derivative of a naturally occurring chiral molecule like an amino acid or a terpene, the subsequent reaction to form the dithiane can proceed with high diastereoselectivity. researchgate.net Another approach involves the use of a chiral acetal (B89532) derived from a chiral diol, which can direct the nucleophilic addition of the dithiane anion. researchgate.net
The general strategy involves:
Attachment of a chiral auxiliary to a precursor molecule.
A diastereoselective reaction to create the desired stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. ajchem-b.com For the synthesis of chiral this compound derivatives, a chiral catalyst could be employed in several key steps.
One potential application is the asymmetric hydrogenation of a precursor containing a double bond, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) to create a chiral center. ajchem-b.com For instance, if a substituent on the pyridine ring or the dithiane moiety contains a prochiral alkene or ketone, asymmetric hydrogenation can establish the stereochemistry.
Another approach is the use of chiral Lewis acid catalysts to control the stereochemical outcome of reactions involving the dithiane ring. researchgate.net For example, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to a 2-acyl-2-(1,3-dithian-2-yl)pyridine, leading to a chiral alcohol.
| Catalyst Type | Reaction Type | Potential Chiral Product |
| Chiral Ru/Rh-phosphine complexes | Asymmetric Hydrogenation | Chiral alkyl-substituted dithianes |
| Chiral Lewis Acids (e.g., Mg(II)-PyBOX) | 1,3-Dipolar Cycloaddition | Chiral heterocyclic derivatives |
| Organocatalysts (e.g., Cinchona alkaloids) | Michael Addition | Chiral functionalized dithianes |
Diastereoselective induction strategies are employed when a molecule already contains a chiral center, and a new stereocenter is created in a controlled manner relative to the existing one. This is particularly relevant for the synthesis of complex molecules with multiple stereocenters.
In the context of this compound derivatives, if a chiral center is already present (for example, in a substituent on the pyridine ring), it can direct the stereochemical outcome of a subsequent reaction at the dithiane ring. For instance, the addition of the 2-lithio-1,3-dithiane anion to a chiral aldehyde or ketone attached to the pyridine ring can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models.
Furthermore, enantioselective sulfoxidation of a 2-substituted-1,3-dithiane using a chiral oxidant can produce a chiral sulfoxide (B87167). researchgate.net This chiral sulfoxide can then direct subsequent transformations at the C2 position of the dithiane ring with high diastereoselectivity. researchgate.net
Reactivity and Mechanistic Investigations of 2 1,3 Dithian 2 Yl Pyridine Derivatives
Reactivity Governed by the 1,3-Dithiane (B146892) Moiety
The synthetic utility of the 1,3-dithiane group stems from its ability to function as a masked carbonyl group. Initially formed from an aldehyde (in this case, pyridine-2-carbaldehyde) and 1,3-propanedithiol (B87085), the dithiane ring is stable under various conditions but can be readily manipulated to achieve carbon-carbon bond formation at the C2 position.
The cornerstone of 2-(1,3-dithian-2-yl)pyridine's reactivity is the facile deprotonation of the hydrogen atom at the C2 position of the dithiane ring. This proton exhibits significant acidity (pKa ≈ 31) because the resulting carbanion is effectively stabilized by the adjacent sulfur atoms, which can delocalize the negative charge through the use of their d-orbitals. This process, known as α-metallation, is typically accomplished by treating the dithiane with a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
The generation of the 2-lithio-2-(pyridin-2-yl)-1,3-dithiane intermediate is a classic example of the Corey-Seebach umpolung. This reaction inverts the normal electrophilic reactivity of the carbon atom derived from the original aldehyde's carbonyl group, transforming it into a powerful nucleophilic acyl anion equivalent. This lithiated species serves as a versatile intermediate for constructing complex molecular frameworks through the formation of new carbon-carbon bonds. While the pyridine (B92270) ring itself can be susceptible to nucleophilic attack, the conditions for dithiane lithiation are generally selective for the C2 proton.
Once formed, the 2-lithio-2-(pyridin-2-yl)-1,3-dithiane anion readily participates in nucleophilic addition reactions with a wide array of electrophilic partners. These reactions are highly efficient for creating new C-C bonds and introducing functional complexity. Subsequent oxidative hydrolysis of the dithiane moiety unmasks the carbonyl group, yielding a variety of substituted pyridine ketones and related structures.
Key classes of electrophiles that react with the lithiated dithiane include:
Aldehydes and Ketones: Addition to carbonyl compounds produces a tetrahedral intermediate which, after aqueous workup and hydrolysis of the dithiane, yields α-hydroxy ketones.
Epoxides: The anion attacks one of the carbon atoms of the epoxide ring, causing it to open. This pathway leads to the formation of β-hydroxy ketones following the deprotection step.
Iminium Salts: Reaction with iminium salts provides a route to α-amino ketones after hydrolysis.
Nitriles: Nucleophilic addition to the carbon of a nitrile group, followed by hydrolysis, can produce 1,2-diketones.
The versatility of this reaction is summarized in the table below.
| Electrophile | Intermediate Product (Before Hydrolysis) | Final Product (After Hydrolysis) |
| Aldehyde (R'CHO) | 2-(Pyridin-2-yl)-2-(1-hydroxyalkyl)-1,3-dithiane | α-Hydroxy ketone |
| Ketone (R'R''CO) | 2-(Pyridin-2-yl)-2-(1-hydroxyalkyl)-1,3-dithiane | α-Hydroxy ketone |
| Epoxide | 2-(Pyridin-2-yl)-2-(2-hydroxyalkyl)-1,3-dithiane | β-Hydroxy ketone |
| Iminium Salt [R'R''N=CH₂]⁺ | 2-(Pyridin-2-yl)-2-(aminomethyl)-1,3-dithiane | α-Amino ketone |
Beyond addition to polarized π-bonds, the 2-lithio-2-(pyridin-2-yl)-1,3-dithiane anion is a potent nucleophile for substitution reactions, particularly alkylations and acylations.
Alkylation Reactions: The lithiated dithiane readily displaces leaving groups from primary and secondary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and arenesulfonates. This reaction provides a direct and efficient method for forging a new carbon-carbon single bond between the pyridine-acyl equivalent and an alkyl fragment.
Acylation Reactions: Acylating agents such as acyl halides and esters react with the lithiated dithiane to form 2-acyl-2-(pyridin-2-yl)-1,3-dithiane intermediates. Subsequent removal of the dithiane protecting group reveals a 1,2-diketone structure, which can be challenging to synthesize through conventional methods like aldol (B89426) reactions.
The table below details representative alkylation and acylation reactions.
| Reagent Type | Electrophile Example | Intermediate Product | Final Product (After Hydrolysis) |
| Alkylation | Alkyl Halide (R-X) | 2-(Pyridin-2-yl)-2-alkyl-1,3-dithiane | Pyridyl Ketone |
| Alkylation | Arenesulfonate (R-OTs) | 2-(Pyridin-2-yl)-2-alkyl-1,3-dithiane | Pyridyl Ketone |
| Acylation | Acyl Halide (RCO-Cl) | 2-(Pyridin-2-yl)-2-acyl-1,3-dithiane | 1,2-Diketone |
| Acylation | Ester (RCO-OR') | 2-(Pyridin-2-yl)-2-acyl-1,3-dithiane | 1,2-Diketone |
The nucleophilic character of lithiated this compound enables its participation in more complex condensation and transition-metal-catalyzed coupling reactions.
Condensation Reactions: Research has shown that under specific conditions, such as in the absence of an added electrophile, 2-aryl-2-lithio-1,3-dithianes can undergo an "autoxidative condensation" upon exposure to air. In this process, three molecules of the dithiane derivative condense to create highly functionalized α-thioether ketones or orthothioesters. A dithiane derived from 2-formylpyridine has been successfully employed in this transformation, yielding the corresponding product in 57% yield.
Coupling Reactions: The utility of the dithiane anion extends to modern cross-coupling chemistry. An umpolung strategy for the synthesis of diaryl ketones has been developed involving the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. In this method, a base generates the metallated dithiane in situ, which then participates in the palladium-catalyzed cycle to form a 2,2-diaryl-1,3-dithiane. This can be performed as a one-pot arylation/hydrolysis procedure to give diaryl ketones in good to excellent yields. Furthermore, lithiated dithianes can serve as soft nucleophiles in palladium-catalyzed asymmetric allylic alkylation reactions.
A critical step in many synthetic sequences involving this compound is the final deprotection of the dithiane ring to unveil the target carbonyl functionality. This transformation is typically achieved through oxidative hydrolysis, for which a variety of reagents and conditions have been developed to accommodate different substrate sensitivities.
The choice of reagent is often crucial to avoid unwanted side reactions and ensure a high yield of the desired ketone. Common methods for this oxidative cleavage include:
| Reagent(s) | Conditions | Notes |
| Mercury(II) Oxide (HgO) / Mercury(II) Chloride (HgCl₂) | Aqueous organic solvent | A classic and effective method, but involves toxic mercury salts. |
| N-Bromosuccinimide (NBS) | Aqueous acetone (B3395972) or acetonitrile | A common and milder alternative to mercury salts. |
| Iodine (I₂) | Aqueous organic solvent | Can be used for deprotection, often in the presence of a base. |
| Bis(trifluoroacetoxy)iodobenzene (IBX) | Wet solvent (e.g., DMSO) | A hypervalent iodine reagent that cleanly generates ketoamines from dithiane-containing alkaloids. |
| Selectfluor® | Aqueous acetonitrile | An electrophilic fluorinating agent that effectively mediates hydrolysis. |
| Hydrogen Peroxide (H₂O₂) / Iodine (cat.) | Aqueous media with surfactant (SDS) | A greener protocol that operates under essentially neutral conditions. |
Beyond deprotection, other oxidative transformations can target the sulfur atoms. For instance, enantioselective sulfoxidation of 2-substituted-1,3-dithianes using modified Sharpless conditions can produce chiral sulfoxides, which are valuable synthetic intermediates.
While the 1,3-dithiane ring is generally stable compared to its five-membered dithiolane counterpart, it can undergo ring-opening and ring-expansion under specific mechanistic pathways. These transformations provide access to larger and more complex heterocyclic systems.
Ring-Opening: In some instances, the reaction of a lithiated dithiane with an aldehyde can trigger a cascade that involves the ring-opening of a dithiane unit. This can occur through the addition of a second dithiane molecule to an intermediate, leading to more complex structures.
Ring-Expansion: A more synthetically developed pathway involves the deliberate expansion of the six-membered dithiane ring. Treatment of 2-alkyl-2-aryl-1,3-dithianes with various electrophiles can induce a ring expansion to form seven-membered 1,4-dithiepine derivatives. This transformation is believed to proceed through the formation of a key thionium (B1214772) intermediate. More recent studies have demonstrated that 1-(1,3-dithian-2-yl)propargylamines can undergo a base-mediated rearrangement under strongly basic conditions (e.g., KOtBu). This process is initiated by the abstraction of the propargylic proton, which is followed by an expansion of the dithiane ring to afford nine-membered S,S-heterocycles in good yields.
Dithiane Cleavage and Deprotection Strategies
The 1,3-dithiane group serves as a crucial protecting group for carbonyl functionalities due to its stability under both acidic and basic conditions. The cleavage of the dithiane ring in this compound derivatives to regenerate the parent carbonyl compound, 2-formylpyridine, is a key transformation in multi-step syntheses. sci-hub.se This deprotection, or dethioacetalization, typically requires specific reagents that can break the carbon-sulfur bonds without affecting the pyridine ring or other sensitive functional groups.
Deprotection strategies often involve oxidative or hydrolytic methods. Oxidative cleavage reagents target the sulfur atoms, facilitating the removal of the protecting group. A variety of reagents have been developed for this purpose, offering different levels of reactivity and chemoselectivity. For instance, hypervalent iodine compounds like bis(trifluoroacetoxy)iodobenzene are effective for the oxidative deprotection of dithiane-containing alkaloids. organic-chemistry.org Similarly, 2-iodoxybenzoic acid (IBX) has been shown to cleave dithianes effectively. organic-chemistry.org Other methods employ reagents such as mercury(II) nitrate (B79036) trihydrate, which provides a mild and efficient route for deprotection, often in the solid state. researchgate.net
The choice of deprotection agent is critical, especially in complex molecules where chemoselectivity is paramount. For example, a protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst has demonstrated tolerance for phenol (B47542) and amino protecting groups. organic-chemistry.org Another mild approach involves a mixture of polyphosphoric acid and acetic acid. asianpubs.org The mechanism of these reactions can vary; oxidative methods often involve the formation of a sulfoxide (B87167) or sulfonium (B1226848) ion intermediate, which is more susceptible to hydrolysis. Metal-mediated deprotection, such as with Hg(II) or Tl(III) salts, proceeds through coordination of the metal ion to the sulfur atoms, weakening the C-S bonds and promoting hydrolysis. sci-hub.seresearchgate.net
Below is a table summarizing various reagents used for the deprotection of 1,3-dithianes.
| Reagent/System | Conditions | Comments |
| Bis(trifluoroacetoxy)iodobenzene | Varies | Effective for labile alkaloids. organic-chemistry.org |
| 2-Iodoxybenzoic Acid (IBX) | Varies | Used for oxidative cleavage. organic-chemistry.org |
| Mercury(II) Nitrate Trihydrate | Solid-state, mild | Fast and efficient method yielding parent carbonyl compounds in excellent yields. researchgate.net |
| Iodine (cat.) / H₂O₂ | Aqueous, neutral pH | Tolerates phenol and amino protecting groups. organic-chemistry.org |
| Selectfluor™ | Varies | Efficient cleavage of 1,3-dithiane protecting groups. organic-chemistry.org |
| Polyphosphoric Acid / Acetic Acid | 20-45 ºC | Simple and mild method for deprotection. asianpubs.org |
| Thallium(III) Nitrate (Tl(NO₃)₃) | Varies | Highly effective for hydrolysis of S,S-acetals and safe for many sensitive moieties. sci-hub.se |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Photochemical or thermal | Can selectively deprotect a 1,3-dithiane in the presence of a 1,3-dithiolane. sci-hub.se |
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound possesses a rich and varied reactivity profile, largely dictated by the electron-deficient nature of the aromatic ring and the presence of the nitrogen atom's lone pair of electrons.
Lewis Basicity and Protonation Behavior
The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom available to act as a Lewis base, readily donating its electron pair to Lewis acids, including protons. youtube.combeilstein-journals.org The basicity of pyridine (pKa of the conjugate acid is ~5.2) is a fundamental aspect of its chemistry. scripps.edu
In this compound, the nitrogen atom can be protonated by strong acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, making the pyridine ring even more electron-deficient and less susceptible to electrophilic aromatic substitution but potentially more reactive towards nucleophiles. The Lewis basicity also allows the pyridine nitrogen to coordinate with metal centers, which is a key step in many transition-metal-catalyzed reactions, such as C-H activation. The formation of these Lewis acid-base adducts can modulate the electronic and optical properties of the molecule. nih.gov
N-Oxidation Reactions
The lone pair on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid or m-CPBA) or hydrogen peroxide. wikipedia.org The resulting compound, this compound N-oxide, has significantly different reactivity compared to the parent pyridine.
N-oxidation has several important consequences:
Electronic Effects : The N-oxide group is a strong resonance donor, which increases the electron density at the C2 (α) and C4 (γ) positions of the pyridine ring. This activates these positions towards electrophilic substitution. scripps.edusemanticscholar.org
Steric Effects : The N-oxide group can sterically influence reactions at the adjacent C2 position.
Reactivity Modification : Pyridine N-oxides are valuable intermediates for the synthesis of substituted pyridines. The N-oxide can be used to direct functionalization to the 2-position, after which the oxygen atom can be removed by deoxygenation. wikipedia.orgsemanticscholar.org
A kinetic study on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) showed that the reaction is sensitive to steric effects from the substituent at the 2-position. researchgate.net For this compound, a potential competing reaction is the oxidation of the sulfur atoms in the dithiane ring. Therefore, chemoselective N-oxidation would require carefully controlled reaction conditions.
Quaternization and Pyridinium Salt Formation
As a nucleophile, the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. youtube.com This reaction, known as quaternization, is a classic example of the nucleophilicity of the pyridine nitrogen. For example, reacting this compound with methyl iodide would yield N-methyl-2-(1,3-dithian-2-yl)pyridinium iodide.
The formation of pyridinium salts is an S_N2 reaction where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent. researchgate.net The rate of this reaction can be influenced by steric hindrance around the nitrogen atom. nih.gov Quaternization further deactivates the pyridine ring towards electrophilic attack due to the positive charge on the nitrogen but can facilitate nucleophilic substitution on the ring. These pyridinium salts themselves have applications, for instance, in the preparation of other 4-substituted pyridines via dequaternization sequences. google.com
| Alkylating Agent | Product Type |
| Methyl Iodide | N-methylpyridinium iodide salt |
| 1,3-Dibromopropane | N,N'-(propane-1,3-diyl)bis(pyridinium) dibromide salt |
| 2-Bromo-4'-nitroacetophenone | N-(2-(4-nitrophenyl)-2-oxoethyl)pyridinium bromide salt |
| Methyl 5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-β-D-ribofuranoside)-5-yl)pyridinium tosylate salt |
Reactions Involving C-H Activation on the Pyridine Ring
Direct functionalization of C-H bonds on the pyridine ring is a powerful and atom-economical strategy for synthesizing substituted pyridines. beilstein-journals.org Due to the electron-deficient nature of the ring, these reactions are typically mediated by transition-metal catalysts. nih.gov The pyridine nitrogen atom plays a crucial role as an internal directing group, coordinating to the metal center and positioning it for selective activation of a nearby C-H bond, most commonly the ortho C-H bond at the C2 or C6 position. rsc.org
For this compound, the nitrogen atom would direct C-H activation primarily to the C6 position. Catalysts based on rhodium (Rh), iridium (Ir), palladium (Pd), and iron (Fe) have been shown to be effective for pyridine C-H activation. nih.govnih.govsnnu.edu.cn The general mechanism often involves:
Coordination of the pyridine nitrogen to the metal catalyst.
Cleavage of the C-H bond via oxidative addition or a concerted metalation-deprotonation (CMD) pathway.
Reaction with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Reductive elimination to form the product and regenerate the active catalyst. beilstein-journals.org
This methodology allows for the introduction of various functional groups, such as alkyl, aryl, and heteroaryl moieties, directly onto the pyridine scaffold. beilstein-journals.orgsnnu.edu.cn
Intermolecular and Intramolecular Reaction Mechanisms
The reactivity of this compound can be understood through various intermolecular and intramolecular mechanistic pathways.
Intermolecular Mechanisms:
Diels-Alder Reactions : Polysubstituted pyridines can be synthesized via intermolecular [4+2] cycloaddition reactions. For example, a 2-azadiene, formed in situ, can react with a dienophile in a Diels-Alder type sequence to construct the pyridine ring. nih.gov While this applies to the synthesis of the core structure, derivatives of this compound could potentially act as dienophiles or dienes in cycloaddition reactions under specific conditions, depending on the substituents present. nih.gov
C-H Activation/Functionalization : As discussed, the intermolecular coupling of this compound with various partners (e.g., alkynes) via transition-metal catalysis is a key intermolecular process. The mechanism involves a catalytic cycle where the pyridine derivative and the coupling partner are brought together at the metal center. snnu.edu.cn
Quaternization : The reaction of the pyridine nitrogen with an external alkyl halide is a classic intermolecular S_N2 reaction. researchgate.netnih.gov
Intramolecular Mechanisms:
Directed C-H Activation : The mechanism of directed C-H activation, while involving an external coupling partner, relies on an intramolecular chelation-assisted pathway. The pyridine nitrogen directs the catalyst to a specific C-H bond on the same molecule, forming a metallacycle intermediate before the intermolecular coupling step occurs. rsc.orgnih.gov
Cyclization Reactions : Derivatives of this compound, if appropriately functionalized, could undergo intramolecular cyclization reactions. For instance, if a nucleophilic group were introduced at the C3 position and an electrophilic center were present on a side chain attached to the dithiane ring, an intramolecular reaction could lead to the formation of a fused heterocyclic system. Such mechanisms are common in the synthesis of complex heterocyclic structures.
Photoinduced Chemical Processes
The dithiane group, often used as a protecting group for carbonyls, can participate in complex photoinduced processes. ru.nl Investigations into dithiane-containing heterocyclic systems have revealed that photoinduced electron transfer from the dithiane moiety to an excited photosensitizer can be a key step in initiating chemical transformations. ru.nl
In a study on a 9-dithianyl-pyronin derivative, irradiation led to a complex reaction cascade. The process is believed to be initiated by photoinduced electron transfer from the dithiane group. ru.nl Another potential pathway is the release of an alkylthiolate as a nucleofuge. ru.nl Such photochemical reactivity highlights the dithiane scaffold's potential beyond its protective role.
Furthermore, the 1,2-dithiolane (B1197483) group, closely related to 1,3-dithiane, has been employed as a dynamic covalent photocrosslinker. nih.gov Under physiological conditions, initiator-free, light-induced ring-opening photopolymerization occurs, forming disulfide crosslinks. nih.gov This demonstrates the inherent photoreactivity of the cyclic disulfide structure, which can be leveraged for creating dynamic materials. nih.gov The resulting hydrogels exhibit multiple photoinduced responses, including stress relaxation, stiffening, and softening. nih.gov
| Process | Key Feature | Mechanism | Application/Outcome |
|---|---|---|---|
| Phototransformation of Dithianyl-Pyronin | Dithiane moiety on a heterocyclic core | Photoinduced Electron Transfer (PET) from dithiane group. ru.nl | Complex degradation leading to multiple intermediates and a final major product (3,6-diamino-9H-xanthen-9-one derivative). ru.nl |
| Dithiolane Photocrosslinking | Light-induced ring-opening | Initiator-free photopolymerization forming disulfide bonds. nih.gov | Formation of dynamic hydrogels with tunable mechanical properties. nih.gov |
Cascade and Tandem Reactions
Cascade and tandem reactions provide an efficient means to increase molecular complexity from simple starting materials in a single pot. rsc.org Pyridine derivatives are valuable substrates in such transformations.
A notable example is the I2-catalyzed cascade annulation of 2-(pyridin-2-yl)acetate derivatives with N,N-dimethylenamine ketones, which allows for the site-selective synthesis of functionalized indolizines. researchgate.net This process involves a sequence of reactions where a single event triggers subsequent transformations, leading to the final heterocyclic product. rsc.orgresearchgate.net
Another strategy involves the tandem directed lithiations of N-Boc-1,2-dihydropyridine derivatives. nih.gov This sequential process enables disubstitution at the C-5 and C-6 positions, yielding highly functionalized 2,3-dihydro-4-pyridones after an acidic workup. nih.gov The resulting products can be further diversified, showcasing the synthetic utility of tandem reactions on the pyridine scaffold. nih.gov
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product |
|---|---|---|---|
| Cascade Annulation | 2-(Pyridin-2-yl)acetate derivatives, N,N-Dimethylenamine ketones | Iodine (I2) | Functionalized Indolizines. researchgate.net |
| Tandem Directed Lithiation | N-Boc-4-methoxy-1,2-dihydropyridine | Lithium reagents | C-5,C-6 disubstituted 2,3-dihydro-4-pyridones. nih.gov |
Cycloaddition Reactions (e.g., [3+2] cycloaddition)
Cycloaddition reactions are powerful tools for constructing ring systems. The pyridine nucleus can be activated to participate in such reactions. For instance, pyridinium salts, derived from pyridine, can be treated with a base to form pyridinium ylides. These ylides can then undergo [3+2] cycloaddition reactions with acceptors like arylidene-malonates to produce cycloadducts, which can be further converted into indolizines. researchgate.net
The hetero-Diels-Alder ([4+2] cycloaddition) reaction is another important transformation. Thio-Diels-Alder reactions involving dienes and thioketones or related compounds provide access to sulfur-containing six-membered rings. nih.gov For example, methyl pyridine-2-carbodithioate has been used in hetero-Diels-Alder reactions with exo-bicyclic dienes to yield regioisomeric thiopyran derivatives. nih.gov
More recent developments include radical-catalyzed cycloadditions. A pyridine-boryl radical has been shown to catalyze a [3π + 2σ] cycloaddition between vinyl azides and bicyclo[1.1.0]butanes (BCBs). chemrxiv.org This method efficiently produces 2-azabicyclo[3.1.1]heptenes, which are considered valuable bioisosteres of pyridines. chemrxiv.org
| Reaction Type | Pyridine-based Reactant | Co-reactant | Product Class |
|---|---|---|---|
| [3+2] Cycloaddition | Pyridinium ylide | Arylidene-malonates | Cycloadducts (precursors to Indolizines). researchgate.net |
| [4+2] Hetero-Diels-Alder | Methyl pyridine-2-carbodithioate | Exo-bicyclic dienes | Thiopyran derivatives. nih.gov |
| [3π + 2σ] Cycloaddition | Pyridine-boryl radical (catalyst) | Vinyl azides, Bicyclo[1.1.0]butanes | 2-Azabicyclo[3.1.1]heptenes. chemrxiv.org |
Rearrangement Reactions (e.g.,rsc.orgru.nl-hydride shifts)
Rearrangement reactions allow for the conversion of a molecular structure into a constitutional isomer, often leading to more stable or synthetically useful scaffolds. Carbocation rearrangements, such as hydride shifts, are common, occurring when an unstable carbocation can transform into a more stable one through the migration of a C-H bond. masterorganicchemistry.com
In the context of pyridine chemistry, skeletal rearrangements can be induced by light. Pyridinium ylides, upon irradiation with 370 nm light, can undergo a ring expansion to form diazepines. thieme-connect.de This conversion of a six-membered pyridine ring into a seven-membered diazepine (B8756704) ring provides access to synthetically challenging drug cores. The regioselectivity of the rearrangement is influenced by the substitution pattern on the pyridine ring; for instance, ortho-substituted ylides rearrange with insertion into the less sterically hindered position. thieme-connect.de
Rearrangements have also been observed in more complex pyridine-fused systems. In studies of 2,7-naphthyridine (B1199556) derivatives (which contain a pyridine ring), a nucleophilic substitution can trigger an unexpected rearrangement, leading to the formation of 2,7-naphthyridin-1-ones. nih.gov This process is influenced by steric factors, such as the nature of substituents on the heterocyclic ring. nih.gov
| Reaction | Substrate | Conditions | Rearranged Product | Key Feature |
|---|---|---|---|---|
| Ring Expansion | Substituted Pyridinium ylides | Irradiation (370 nm light). thieme-connect.de | 1,2-Diazepines. thieme-connect.de | Light-induced skeletal rearrangement of the pyridine ring. thieme-connect.de |
| Smiles-type Rearrangement | 1,3-Diamino-2,7-naphthyridine derivatives | Reaction with primary amines at high temperature. nih.gov | 6,8-Diamino-2,7-naphthyridin-1-ones. nih.gov | Substitution-triggered rearrangement in a pyridine-fused system. nih.gov |
Applications of 2 1,3 Dithian 2 Yl Pyridine in Advanced Organic Synthesis
Strategic Use as Acyl Anion Equivalents and Synthetic Building Blocks
The primary strategic value of 2-(1,3-dithian-2-yl)pyridine lies in its role as an acyl anion equivalent, a concept central to the strategy of "umpolung" or polarity reversal. In a typical pyridine-2-carboxaldehyde, the carbonyl carbon is electrophilic. However, by converting this aldehyde into its 1,3-dithiane (B146892) derivative, the chemical reactivity of this carbon atom is inverted.
The key to this transformation is the increased acidity of the C-2 proton of the dithiane ring (pKa ≈ 31) compared to the aldehydic proton. thieme-connect.de Treatment with a strong base, such as n-butyllithium (n-BuLi), readily deprotonates this position to generate a nucleophilic carbanion. thieme-connect.de This lithiated species, 2-lithio-1,3-dithiane, is stabilized by the adjacent sulfur atoms, which can accommodate the negative charge through the use of their vacant d-orbitals. researchgate.net
This nucleophilic carbanion, the synthetic equivalent of a 2-pyridoyl anion, can then react with a wide array of electrophiles to form new carbon-carbon bonds. thieme-connect.deias.ac.in Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) salts, unmasks the carbonyl functionality, yielding a ketone. thieme-connect.de This two-step process allows for the synthesis of various 2-acylpyridine derivatives that are otherwise difficult to access.
Table 1: Reactions of Lithiated 2-(Aryl)-1,3-dithianes with Electrophiles
| Electrophile | Product Type after Hydrolysis |
|---|---|
| Alkyl Halides (R-X) | Ketones |
| Epoxides | β-Hydroxy ketones |
| Aldehydes/Ketones (R₂C=O) | α-Hydroxy ketones |
| Esters (RCOOR') | α-Diketones |
| Carbon Dioxide (CO₂) | α-Keto acids |
This table illustrates the general reactivity of lithiated dithianes, which is applicable to this compound.
Role in Total Synthesis of Complex Natural Products and Analogues
The unique reactivity of aryl-substituted dithianes makes them powerful tools in the multistep synthesis of complex natural products, particularly alkaloids.
While direct examples employing this compound in the total synthesis of Strychnos alkaloids or aspidospermidine (B1197254) are not prevalent in the literature, the strategic utility is well-demonstrated by its close structural analogue, 2-(1,3-dithian-2-yl)indole.
In the synthesis of (±)-Aspidospermidine, a complex pentacyclic indole (B1671886) alkaloid, the indole-substituted dithiane was used to construct the crucial E ring onto the ABCD pyridocarbazole framework. anjs.edu.iqnih.gov The synthesis involved a tandem conjugate addition-alkylation reaction where the lithiated indolyldithiane attacked a 3-methylenelactam, followed by alkylation. anjs.edu.iq Subsequent transformations, including reduction and cyclization, ultimately led to the formation of the complete aspidospermidine skeleton. anjs.edu.iq This strategy highlights how the dithiane moiety serves as a robust handle for introducing a key carbon fragment that is later elaborated into a new ring system.
Furthermore, the dianion derived from 2-(1,3-dithian-2-yl)indole has been reported to have wide applicability in the synthesis of various Strychnos alkaloids. nih.gov This approach, developed by the groups of Husson and Rubiralta, utilizes the dithiane-stabilized anion to react with electrophiles like α,β-unsaturated lactams, enabling the construction of the complex, bridged ring systems characteristic of these alkaloids. nih.gov These examples underscore the potential of this compound to function similarly in synthetic routes toward pyridine-containing alkaloids.
The application of this compound specifically in the construction of terpenoids and polyketides is not extensively documented in scientific literature. Terpenoid synthesis often relies on carbocationic cyclizations of polyene precursors, while polyketide synthesis involves sequential Claisen condensations. bohrium.com
However, the acyl anion reactivity of this compound offers a potential, albeit underexplored, strategy for incorporating pyridoyl units into these natural product classes. For instance, the lithiated dithiane could be used to open chiral epoxides derived from terpenoid precursors, establishing a new carbon-carbon bond and setting a key stereocenter. Similarly, it could be acylated with a derivative of a polyketide chain, allowing for the convergent assembly of complex structures.
Development of Diverse Heterocyclic Scaffolds and Ring Systems
While this compound is itself a heterocyclic compound, its true potential lies in its use as a precursor for more complex, fused heterocyclic systems. Although specific, named reactions for this purpose are not common, the principle relies on bifunctional reagents.
A hypothetical strategy could involve reacting the lithiated 2-(pyridin-2-yl)-1,3-dithiane with an electrophile that contains a second reactive site for a subsequent cyclization. For example, reaction with a 1,3-dihaloalkane could be followed by an intramolecular alkylation to form a new ring. A more plausible approach would be a reaction with an α,β-unsaturated ester bearing a leaving group, which could lead to a Michael addition followed by an intramolecular condensation to form a new fused pyridine (B92270) ring system. Such strategies are common in the synthesis of pyrido-fused heterocycles, which are important scaffolds in medicinal chemistry. anjs.edu.iq The dithiane group provides a reliable method for the initial C-C bond formation, which can then be followed by reactions involving the pyridine nitrogen or other functionalities to complete the new heterocyclic ring.
Contributions to Asymmetric and Stereoselective Synthesis
The planarity and rigidity of the pyridine ring, combined with the stereochemical features of the dithiane chair conformation, make this compound a potentially valuable tool in stereoselective synthesis.
The diastereoselectivity of additions of lithiated dithianes to chiral electrophiles, such as aldehydes and imines, is a well-established principle. The stereochemical outcome is often dictated by the Felkin-Anh or Cram-chelation models, where the incoming nucleophile attacks a specific face of the electrophile to minimize steric hindrance.
In the case of this compound, the pyridine nitrogen atom introduces an additional element of control. It can act as a Lewis basic site, coordinating to metal ions (e.g., Li⁺, Mg²⁺, Ti⁴⁺). This chelation can lock the conformation of the transition state, leading to high levels of diastereoselectivity in reactions with chiral aldehydes or ketones. For example, the addition of the lithiated species to a chiral α-alkoxy aldehyde could proceed through a rigid, five-membered chelated transition state, directing the nucleophilic attack to one diastereotopic face with high fidelity. While specific studies detailing this for this compound are limited, the principle is a cornerstone of modern asymmetric synthesis.
Enantioselective Methodologies
While the direct application of this compound as a chiral ligand or catalyst in mainstream enantioselective transformations is not extensively documented, its structural framework serves as a valuable precursor for the development of chiral ligands. The inherent reactivity of the dithiane group, particularly its ability to be deprotonated to form a nucleophilic acyl anion equivalent, combined with the coordinating ability of the pyridine nitrogen, provides a platform for asymmetric synthesis.
One conceptual approach involves the introduction of chirality to the dithiane ring or the pyridine backbone. For instance, the synthesis of chiral derivatives of this compound could lead to novel bidentate ligands for asymmetric metal catalysis. The sulfur atoms of the dithiane and the nitrogen of the pyridine can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions, such as asymmetric allylic alkylations, hydrogenations, or Diels-Alder reactions.
Although specific examples detailing the use of chirally-modified this compound are scarce, the principles of asymmetric catalysis suggest its potential. The following table outlines hypothetical enantioselective transformations where such a chiral ligand could be applied, based on known reactivities of similar pyridine and dithiane-containing compounds.
| Reaction Type | Potential Chiral Ligand Derived from this compound | Hypothetical Product | Potential Metal Catalyst |
| Asymmetric Allylic Alkylation | C₂-symmetric bis(this compound) with chiral backbone | Enantioenriched allylated product | Palladium(0) |
| Asymmetric Hydrogenation | Chiral phosphine-dithiane pyridine ligand | Enantioenriched reduced product | Rhodium(I) or Iridium(I) |
| Asymmetric Aldol (B89426) Reaction | Chiral this compound-N-oxide | Enantioenriched β-hydroxy ketone | Lewis Acids (e.g., TiCl₄) |
It is important to note that the successful implementation of these concepts would require significant synthetic effort to prepare the chiral ligands and subsequent optimization of reaction conditions to achieve high enantioselectivity.
Potential in Organocatalysis and Enabling Chemical Transformations
The unique electronic properties of this compound suggest its potential as an organocatalyst or as a molecule that enables challenging chemical transformations. The pyridine ring can act as a Lewis base, activating substrates through hydrogen bonding or direct coordination. Concurrently, the dithiane moiety can be chemically manipulated to facilitate transformations.
One area of potential is in the generation of acyl anion equivalents under organocatalytic conditions. Deprotonation of the C-2 proton of the dithiane ring creates a potent nucleophile. While typically achieved with strong organometallic bases, the development of organocatalytic methods for this deprotonation, possibly involving frustrated Lewis pairs or strong organic bases, could expand the utility of this compound in carbon-carbon bond-forming reactions.
Furthermore, the pyridine nitrogen can act as a directing group, positioning a catalyst or reagent in proximity to a specific reaction site. This has been a powerful strategy in C-H activation and functionalization reactions. For instance, a transition metal catalyst could coordinate to the pyridine, enabling the selective functionalization of a C-H bond on a substrate that is tethered to the dithiane moiety.
The following table summarizes potential organocatalytic and enabling transformations involving this compound.
| Transformation Type | Role of this compound | Enabling Feature | Potential Reaction |
| Acyl Anion Addition | Precursor to a nucleophilic acyl anion | Facile deprotonation of the dithiane C-H | Addition to aldehydes, ketones, or imines |
| Directed C-H Functionalization | Directing Group | Coordination of the pyridine nitrogen to a metal catalyst | Remote functionalization of a tethered substrate |
| Lewis Base Catalysis | Lewis Base | Activation of electrophiles via the pyridine nitrogen | Michael additions, aldol-type reactions |
The exploration of this compound in these areas is still in its early stages. However, the foundational principles of organocatalysis and directing group strategies provide a strong rationale for its potential to enable novel and efficient chemical transformations. Future research will likely focus on unlocking this potential through the design of innovative catalytic cycles and reaction conditions.
Computational Chemistry Studies of 2 1,3 Dithian 2 Yl Pyridine
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic landscape of a molecule is fundamental to predicting its chemical behavior. For 2-(1,3-dithian-2-yl)pyridine, this would involve a multi-faceted approach employing several computational techniques.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netwikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
A computational analysis of this compound would calculate the energies of these frontier orbitals and map their spatial distribution. This would reveal which parts of the molecule are most electron-rich (HOMO) and electron-poor (LUMO), thereby identifying potential sites for nucleophilic and electrophilic attack, respectively. For instance, in many pyridine (B92270) derivatives, the LUMO is often localized on the pyridine ring, making it susceptible to nucleophilic addition. researchgate.net Conversely, the HOMO might be distributed over the dithiane ring and the pyridine system.
A hypothetical data table for the frontier molecular orbital energies of this compound, if calculated, would resemble the following:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific energy values are not available in the absence of dedicated computational studies.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into orbitals that resemble classical Lewis structures. This method allows for the quantification of electron density on each atom (natural atomic charges) and the analysis of donor-acceptor interactions between filled and vacant orbitals. For this compound, NBO analysis would elucidate the nature of the C-S, C-N, and C-C bonds, as well as any hyperconjugative interactions that contribute to the molecule's stability.
Molecular Electrostatic Potential (MEP) analysis, on the other hand, provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal centers.
Conformational Landscape and Dynamic Behavior
The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. This compound possesses conformational flexibility, primarily due to the chair-like conformation of the 1,3-dithiane (B146892) ring and the rotation around the single bond connecting the two ring systems.
A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angle between the pyridine and dithiane rings. This would identify the most stable conformers (energy minima) and the transition states connecting them. The results of such a study would reveal the preferred spatial arrangement of the molecule and the energy barriers to conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. For similar heterocyclic systems, crystal structure analysis has been used to determine their conformation in the solid state. nih.govnih.gov
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics and pathways of chemical reactions. researchgate.netnih.gov For reactions involving this compound, DFT calculations could provide invaluable insights into the reaction mechanisms.
Transition State Characterization and Activation Energies
By modeling a proposed reaction pathway, DFT can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For example, in a hypothetical reaction where the dithiane ring is opened, DFT could be used to model the step-by-step process, identify the transition state for the ring-opening step, and calculate the associated activation energy.
Solvent Effects on Reactivity and Selectivity
There is a notable absence of published computational studies detailing the influence of different solvents on the reactivity and selectivity of chemical transformations involving this compound. Theoretical investigations into how solvent polarity, hydrogen bonding capabilities, and other solvent parameters affect the transition states and reaction pathways for this specific compound have not been reported. Consequently, no data tables quantifying these solvent effects are available.
Prediction of Stereoselectivity in Chiral Transformations
Computational models designed to predict the stereochemical outcomes of chiral transformations involving this compound are not described in the current body of scientific literature. Research employing methods such as Density Functional Theory (DFT) or other computational approaches to elucidate the factors governing enantioselectivity or diastereoselectivity in reactions where this compound participates as a substrate, reagent, or ligand is not publicly accessible. Therefore, no detailed research findings or predictive models for its stereoselectivity can be presented.
In Silico Design and Screening of Novel Derivatives
The use of in silico methods for the design and virtual screening of novel derivatives of this compound has not been a subject of published research. Studies detailing the computational design of new analogues with potentially enhanced properties, or the high-throughput virtual screening of compound libraries based on the this compound scaffold, are not available. As a result, there are no research findings or data tables related to the in silico design and screening of derivatives of this compound.
Coordination Chemistry and Ligand Design with 2 1,3 Dithian 2 Yl Pyridine
Coordination Modes and Ligand Properties of the 2-(1,3-Dithian-2-yl)pyridine Motif
The coordination behavior of this compound is fundamentally dictated by the presence of both nitrogen and sulfur donor atoms, allowing for multiple modes of interaction with metal centers.
N- and S-Donor Characteristics and Chelate Ring Formation
The this compound ligand possesses both a soft donor (sulfur) and a borderline donor (pyridine nitrogen), making it a potentially versatile ligand for a range of metal ions. The nitrogen atom of the pyridine (B92270) ring acts as a typical Lewis base. wikipedia.org The dithiane moiety contains two sulfur atoms that can also donate lone pairs of electrons to a metal center.
Electronic and Steric Influence on Metal Centers
The electronic properties of the this compound ligand can significantly influence the reactivity and properties of the metal center it coordinates to. The pyridine ring is a weak π-acceptor, capable of stabilizing lower oxidation states of metals through back-bonding. wikipedia.org The dithiane substituent, being primarily a σ-donor, can modulate the electron density at the metal center. Substituents on the pyridine ring could further tune these electronic properties, with electron-donating groups increasing the electron density on the metal and electron-withdrawing groups decreasing it. nih.gov This tuning of the electronic environment of the metal is critical for applications in catalysis, as it can affect substrate binding and activation. nih.gov
From a steric perspective, the 1,3-dithiane (B146892) group introduces significant bulk around the coordination site. The chair-like conformation of the dithiane ring can impose conformational rigidity on the resulting metal complex. This steric hindrance can influence the coordination number and geometry of the metal center, potentially favoring specific isomeric forms of a complex. chemrxiv.org Furthermore, the steric bulk can create a specific pocket around the metal's active site, which can lead to selectivity in catalytic reactions. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comjscimedcentral.com The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product's structure and composition. For instance, refluxing a solution of the ligand and a metal salt like nickel chloride or copper(I) chloride in ethanol (B145695) is a common method for preparing pyridine-based complexes. jscimedcentral.com
Characterization of the resulting complexes is carried out using a variety of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. jscimedcentral.combhu.ac.in Spectroscopic methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the coordination environment of the metal ion. lsu.edumdpi.comuomustansiriyah.edu.iq Molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. bhu.ac.in
Below is a representative table outlining the types of characterization techniques used for analogous pyridine-based metal complexes.
| Characterization Technique | Information Obtained |
| Elemental Analysis (C, H, N, S) | Determines the empirical formula and stoichiometry of the complex. bhu.ac.in |
| Molar Conductivity | Indicates the electrolytic nature of the complex in solution. bhu.ac.in |
| Infrared (IR) Spectroscopy | Provides information on the coordination of the ligand to the metal center by observing shifts in vibrational frequencies. mdpi.com |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and the geometry of the metal center. |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the complex in solution and confirms ligand coordination. lsu.edu |
| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state. lsu.edu |
| Mass Spectrometry | Confirms the molecular weight of the complex. lsu.edu |
Catalytic Applications of this compound Metal Complexes in Organic Reactions
While specific catalytic applications for metal complexes of this compound are not extensively documented, the structural features of this ligand suggest potential utility in various catalytic transformations. Metal complexes containing pyridine-based ligands are known to be active catalysts for a wide range of organic reactions. nih.govdntb.gov.ua For example, palladium complexes with functionalized pyridine ligands have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov
The combination of a pyridine and a dithiane moiety in this compound could lead to unique catalytic properties. The N,S-bidentate coordination could stabilize the metal center during the catalytic cycle. The steric and electronic properties imparted by the ligand could influence the selectivity and activity of the catalyst. For instance, the steric bulk of the dithiane group might play a role in controlling stereoselectivity in asymmetric catalysis. The electronic tunability of the pyridine ring could be exploited to optimize the catalytic activity for specific reactions. nih.gov Potential areas of application could include cross-coupling reactions, hydrogenation, and oxidation catalysis. nih.govnih.govrsc.org
Spectroscopic and Structural Characterization of Metal-Ligand Adducts
The detailed structure and bonding in metal complexes of this compound can be thoroughly investigated using spectroscopic and crystallographic techniques.
Spectroscopic Characterization:
NMR Spectroscopy: In ¹H NMR spectra, the coordination of the pyridine nitrogen to a metal center typically results in a downfield shift of the signals corresponding to the pyridine protons, particularly those in the ortho positions. nih.gov Similarly, changes in the chemical shifts of the protons on the dithiane ring can provide evidence for the coordination of a sulfur atom.
IR Spectroscopy: The coordination of the pyridine ring to a metal can be observed by shifts in the C=N and C=C stretching vibrations of the ring. Changes in the C-S vibrational modes can indicate the involvement of the dithiane sulfur atoms in bonding to the metal. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra are often diagnostic of the coordination geometry of the metal ion. researchgate.net
Structural Characterization:
The table below summarizes key structural parameters that can be obtained from X-ray crystallography for a hypothetical metal complex of this compound.
| Structural Parameter | Significance |
| Metal-Nitrogen Bond Length | Indicates the strength of the coordination bond between the metal and the pyridine nitrogen. |
| Metal-Sulfur Bond Length | Provides evidence for the coordination of the dithiane sulfur and indicates the strength of this interaction. |
| N-Metal-S Bite Angle | A key parameter defining the geometry of the chelate ring and the strain within it. |
| Coordination Geometry | Describes the arrangement of the ligands around the central metal ion (e.g., square planar, tetrahedral, octahedral). wikipedia.org |
| Torsion Angles of Dithiane Ring | Defines the conformation (e.g., chair, boat) of the dithiane ring upon coordination. |
Advanced Analytical Characterization Techniques in Research on 2 1,3 Dithian 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(1,3-Dithian-2-yl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework.
In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.7 ppm), with distinct chemical shifts and coupling patterns that confirm their relative positions. The proton at the 6-position of the pyridine ring is generally the most deshielded due to the inductive effect of the nitrogen atom. The methine proton at the 2-position of the dithiane ring, situated between two sulfur atoms, gives a characteristic singlet at a lower field than the other aliphatic protons. The methylene (B1212753) protons of the dithiane ring show complex multiplets in the aliphatic region (δ 2.0-3.5 ppm).
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm), while the dithiane carbons are found in the aliphatic region (δ 25-55 ppm). The carbon at the 2-position of the dithiane ring is notably shifted downfield due to the electronegativity of the adjacent sulfur atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2 | - | ~158.0 |
| Pyridine C3 | ~7.30 (ddd) | ~122.5 |
| Pyridine C4 | ~7.75 (td) | ~136.8 |
| Pyridine C5 | ~7.20 (ddd) | ~121.0 |
| Pyridine C6 | ~8.65 (ddd) | ~149.5 |
| Dithiane C2 | ~5.50 (s) | ~53.0 |
| Dithiane C4/C6 | ~3.10 (m), ~2.90 (m) | ~30.0 |
Multidimensional NMR Techniques (e.g., 2D-NMR)
To resolve spectral overlap and definitively assign all signals, multidimensional NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to establish proton-proton coupling networks within the pyridine and dithiane rings, confirming the connectivity of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for establishing the connection between the pyridine and dithiane moieties, for instance, by observing a correlation between the dithiane C2-proton and the pyridine C2-carbon.
Dynamic NMR for Conformational and Exchange Processes
The 1,3-dithiane (B146892) ring is not planar and exists predominantly in a chair conformation. This ring can undergo a ring-flipping process, which can be studied using dynamic NMR (D-NMR) spectroscopy. By recording NMR spectra at various temperatures (Variable-Temperature NMR), researchers can investigate the conformational dynamics. researchgate.net At low temperatures, the ring flip is slow on the NMR timescale, and the axial and equatorial protons on the dithiane ring may become distinct, leading to more complex spectra. As the temperature increases, the rate of conformational exchange increases, causing these signals to coalesce. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy barrier for the chair-to-chair interconversion. researchgate.net Similarly, D-NMR can be used to study the rotational barrier around the C2(dithiane)-C2(pyridine) bond. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisresearchgate.netresearchgate.netuab.edu
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula (C₉H₁₁NS₂).
The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. The molecular ion [M]⁺ is expected to be observed, and its stability can be inferred from its relative abundance. sapub.org Common fragmentation pathways for this molecule would likely involve the cleavage of the dithiane ring or the bond connecting the two rings.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 197 | [C₉H₁₁NS₂]⁺ | Molecular Ion (M⁺) |
| 164 | [C₉H₈NS]⁺ | Loss of SH radical |
| 120 | [C₅H₄N-CS]⁺ | Cleavage of the dithiane ring |
| 106 | [C₅H₄N-CH₂S]⁺ | Rearrangement and cleavage |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structureresearchgate.net
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.comredalyc.org
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-S bond length (avg.) | 1.81 Å |
| C-N bond length (avg.) | 1.34 Å |
| C-C bond (inter-ring) | 1.52 Å |
| Pyridine Ring Dihedral Angle | < 5° (near planar) |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Excess Determinationresearchgate.net
The parent compound, this compound, is achiral and therefore does not have enantiomers. However, the dithiane moiety is frequently used in asymmetric synthesis, and derivatives of this compound can be chiral if a stereocenter is introduced on either the pyridine or the dithiane ring.
In such cases, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), would be the method of choice to separate the enantiomers and determine the enantiomeric excess (ee) of a chiral derivative. nih.govnih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Gas chromatography (GC) with a chiral column could also be employed for volatile derivatives. mdpi.com
Spectroscopic Methods for Electronic and Vibrational Characterization (e.g., UV-Vis, IR)nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide information about the electronic transitions and vibrational modes of the molecule, respectively.
The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. uu.nlnih.gov These are typically observed in the range of 220-300 nm. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum would confirm the presence of both the aromatic pyridine and the aliphatic dithiane components. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H Stretch | Aliphatic (Dithiane) |
| ~1590, ~1570, ~1470 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| ~1430 | CH₂ Scissoring | Aliphatic (Dithiane) |
| ~750, ~690 | C-H Out-of-plane Bend | Aromatic (Pyridine) |
Future Research Directions and Emerging Trends for 2 1,3 Dithian 2 Yl Pyridine
Development of Green and Sustainable Synthetic Methodologies
The synthesis of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of environmentally benign solvents and catalysts. Future research on 2-(1,3-dithian-2-yl)pyridine will undoubtedly focus on developing synthetic protocols that align with these principles.
Current methods for synthesizing dithianes often involve protocols that could be improved in terms of their environmental impact. Emerging research trends point towards several key areas for improvement:
Catalytic and Solvent-Free Conditions: A major thrust will be the development of methods that minimize or eliminate the use of hazardous organic solvents. Research is anticipated to explore the use of heterogeneous recyclable solid acid catalysts and ionic liquids, which can serve as both the catalyst and the reaction medium. journalspress.comgoogle.com These approaches offer advantages such as easier product separation, catalyst recycling, and reduced generation of toxic waste.
Microwave-Assisted Synthesis: Microwave-induced reactions represent a significant advancement towards green chemistry. acs.org This technique can dramatically reduce reaction times and energy consumption. Future studies will likely investigate microwave-assisted protocols for both the synthesis of this compound and its subsequent deprotection, offering a more energy-efficient alternative to conventional heating. acs.org
High Atom Economy Reactions: The principle of maximizing the incorporation of all materials used in the process into the final product is central to green synthesis. mdpi.com Future synthetic strategies will be designed to have high atom economy, avoiding the use of stoichiometric reagents that generate significant waste. semanticscholar.org
Phase Transfer Catalysis: The use of phase transfer catalysts in aqueous or solvent-free conditions presents another green alternative, potentially allowing for milder reaction conditions and simplified work-up procedures compared to traditional methods. acs.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach | Emerging Green Approach | Anticipated Advantages |
|---|---|---|---|
| Catalyst | Homogeneous acids (e.g., HCl) | Heterogeneous solid acids, Ionic Liquids | Recyclability, Reduced Corrosion, Simplified Separation google.com |
| Solvent | Volatile Organic Compounds (VOCs) | Solvent-free, Water, or Ionic Liquids | Reduced Toxicity and Environmental Pollution journalspress.com |
| Energy | Conventional heating (reflux) | Microwave irradiation | Reduced Reaction Times, Lower Energy Consumption acs.org |
| Reagents | Stoichiometric reagents | Catalytic systems | Higher Atom Economy, Less Waste Generation mdpi.comsemanticscholar.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The classical reactivity of this compound involves the deprotonation of the C-2 proton of the dithiane ring to form a nucleophilic anion, which then reacts with various electrophiles. This serves as a classic example of Umpolung, or polarity inversion, of the carbonyl carbon. Future research is poised to move beyond this paradigm to explore new modes of reactivity.
An exciting frontier is the investigation of transition metal-catalyzed reactions where the pyridine (B92270) moiety acts as a directing group to functionalize adjacent C-H bonds. This could lead to novel transformations that are currently inaccessible. Furthermore, the interplay between the dithiane anion and the pyridine ring could be exploited in cascade reactions, allowing for the rapid construction of complex heterocyclic systems in a single operation. Research may also focus on unprecedented transformations that involve the simultaneous reaction of both the dithiane and pyridine functionalities, potentially leading to the discovery of entirely new chemical reactions.
Expanding Applications in Complex Chemical Synthesis
The role of 1,3-dithianes as acyl anion synthons is a cornerstone of modern retrosynthetic analysis. journalspress.com The application of this compound in the total synthesis of natural products and the preparation of active pharmaceutical ingredients (APIs) is a promising and expanding area of research.
Future work will likely see this reagent utilized in the synthesis of increasingly complex molecules, particularly those containing the pyridine scaffold, which is a prevalent motif in medicinal chemistry. Its application could be instrumental in the synthesis of specific alkaloids, polyketides, and other natural products where a picolinoyl group or a derivative is a key structural element. Furthermore, its use in fragment-based drug discovery campaigns could accelerate the development of new therapeutic agents by providing a reliable building block for constructing novel molecular architectures. The development of enantioselective palladium-catalyzed allylic alkylations using 1,3-dithianes as acyl anion equivalents highlights a sophisticated application that could be expanded to the pyridine-containing variant. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic methods with continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. journalspress.com The chemistry of this compound, particularly the generation and reaction of its lithiated anion, is well-suited for adaptation to flow chemistry systems.
Generating and using highly reactive organolithium species in a continuous flow reactor can mitigate the safety risks associated with large-scale batch reactions and allow for precise control over reaction parameters. Future research will likely focus on developing telescoped flow processes where this compound is generated, lithiated, and reacted with an electrophile in a continuous, uninterrupted sequence. This approach could streamline the synthesis of ketones and other derivatives. researchgate.net Moreover, the incorporation of this chemistry into automated synthesis platforms could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. google.comresearchgate.net
Table 2: Advantages of Flow Chemistry for this compound Reactions
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Exotherms and handling of pyrophoric reagents can be hazardous at scale. | Small reactor volumes and excellent heat transfer enhance safety. |
| Scalability | Scaling up can be non-linear and challenging. | Scalability is achieved by running the system for longer times ("scaling out"). |
| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |
| Efficiency | May require intermediate isolation and purification steps. | Enables "telescoped" multi-step reactions without manual handling. researchgate.net |
Design of Next-Generation Ligands for Homogeneous and Heterogeneous Catalysis
The structure of this compound, featuring a nitrogen atom on the pyridine ring and two sulfur atoms in the dithiane moiety, makes it an attractive candidate as a bidentate N,S-ligand for coordination with transition metals. The development of new ligands is crucial for advancing the field of catalysis, and this compound offers a unique electronic and steric profile.
Future research is expected to explore the synthesis of metal complexes involving this picolyl dithiane scaffold with catalytically active metals such as palladium, rhodium, platinum, and copper. mdpi.commdpi.com These new complexes could be evaluated as catalysts in a wide range of organic transformations, including:
Asymmetric Catalysis: Chiral versions of the ligand could be synthesized and applied to enantioselective reactions, such as allylic alkylations or additions to aldehydes. mdpi.comsemanticscholar.org
Cross-Coupling Reactions: Palladium complexes could be investigated for their efficacy in various cross-coupling reactions, leveraging the unique properties of the N,S-ligation sphere.
C-H Activation: The pyridine nitrogen could serve as a directing group to facilitate metal-catalyzed C-H activation and functionalization reactions at specific sites.
Furthermore, these ligands could be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. This would combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.
Q & A
What are the optimal synthetic routes for 2-(1,3-Dithian-2-yl)pyridine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and 1,3-dithiane precursors. A high-yield method involves reacting 1,3-dithiane with trimethylchlorosilane under anhydrous conditions, achieving ~87% yield (via nucleophilic substitution) . Alternative routes include using 2-(1,3-dithian-2-yl)propan-2-ol as an intermediate, with yields up to 81% when coupled with p-nitrophenylchloroformate in dichloromethane (DCM) under argon . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates.
- Atmosphere control : Inert gases (argon) prevent oxidation of sulfur-containing intermediates .
- Purification : Flash column chromatography with silica gel (hexanes/EtOAc gradients) effectively isolates the product .
How can researchers address discrepancies in reported yields when synthesizing this compound via different methods?
Advanced Research Question
Yield variations (e.g., 81% vs. 85–87%) arise from differences in reaction conditions, purification techniques, and intermediate stability. To resolve discrepancies:
- Parameter optimization : Adjust stoichiometry (e.g., excess trimethylchlorosilane in silylation steps) or reaction time (e.g., 8-hour stirring for carbonate coupling) .
- By-product analysis : Use UPLC or NMR to identify impurities (e.g., unreacted dithiane or hydrolyzed intermediates) .
- Scale considerations : Pilot small-scale reactions (<10 mmol) to minimize side reactions before scaling up .
What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Basic Research Question
Structural confirmation requires multi-technique validation:
- NMR spectroscopy :
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., S–S distance ~2.05 Å) and dihedral angles between pyridine and dithiane rings .
How to design experiments to study the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
To explore its utility in catalysis or ligand design:
- Substrate screening : Test reactivity with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings, monitoring C–S bond cleavage via GC-MS .
- Conditional robustness : Assess stability under acidic (HCl/THF) or oxidative (H₂O₂) conditions, tracking degradation by TLC .
- Computational modeling : Use DFT to predict regioselectivity in nucleophilic attacks on the dithiane ring .
What safety protocols are critical when handling this compound in multi-step syntheses?
Advanced Research Question
Mitigate risks through:
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile sulfur by-products (e.g., H₂S) .
- Protective equipment : Use nitrile gloves and safety goggles to prevent skin/eye contact (classified as H315/H319) .
- Waste management : Quench residual dithiane intermediates with sodium hypochlorite to neutralize foul odors and toxicity .
How can researchers analyze conflicting data on the thermal stability of this compound derivatives?
Advanced Research Question
Contradictory thermogravimetric (TGA) or DSC data may stem from:
- Sample purity : Recrystallize compounds to ≥99% purity (HPLC-grade solvents) before testing .
- Atmosphere effects : Compare stability under nitrogen vs. air to assess oxidative degradation thresholds .
- Kinetic studies : Use Arrhenius plots to model decomposition rates at varying temperatures .
What role does this compound play in protecting group chemistry?
Basic Research Question
The dithiane moiety acts as a ketone-protecting group. For example:
- Deprotection : Oxidative cleavage with N-bromosuccinimide (NBS) regenerates carbonyl groups without damaging pyridine rings .
- Stability : The dithiane group resists hydrolysis under basic conditions (pH 8–10), making it suitable for aqueous-phase reactions .
How to troubleshoot low yields in the synthesis of this compound analogs?
Advanced Research Question
Low yields often result from:
- Steric hindrance : Substituents on pyridine (e.g., 4-chlorophenyl) may slow coupling; use bulkier bases (e.g., LDA) to deprotonate intermediates .
- Side reactions : Monitor for thiolate formation (via LC-MS) and add scavengers (e.g., activated carbon) .
- Catalyst poisoning : Replace palladium with nickel catalysts if sulfur-containing intermediates deactivate metal centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
